molecular formula C9H11N3O3 B14813204 (4-Cyclopropoxy-6-nitropyridin-3-YL)methanamine

(4-Cyclopropoxy-6-nitropyridin-3-YL)methanamine

Cat. No.: B14813204
M. Wt: 209.20 g/mol
InChI Key: QDCCBJAVEGOUGX-UHFFFAOYSA-N
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Description

(4-Cyclopropoxy-6-nitropyridin-3-YL)methanamine is a chemical compound with the molecular formula C9H11N3O3 and a molecular weight of 209.20 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropoxy-6-nitropyridin-3-YL)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids like sulfuric acid, and bases such as sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amines, and other functionalized compounds that can be further utilized in different chemical processes .

Scientific Research Applications

(4-Cyclopropoxy-6-nitropyridin-3-YL)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Cyclopropoxy-6-nitropyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the methanamine group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyclopropoxy-6-nitropyridin-3-YL)methanamine is unique due to the presence of both the cyclopropoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

(4-cyclopropyloxy-6-nitropyridin-3-yl)methanamine

InChI

InChI=1S/C9H11N3O3/c10-4-6-5-11-9(12(13)14)3-8(6)15-7-1-2-7/h3,5,7H,1-2,4,10H2

InChI Key

QDCCBJAVEGOUGX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2CN)[N+](=O)[O-]

Origin of Product

United States

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